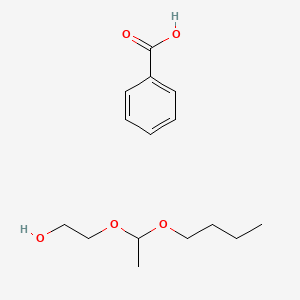
Benzoic acid;2-(1-butoxyethoxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;2-(1-butoxyethoxy)ethanol is a compound that combines the properties of benzoic acid and 2-(1-butoxyethoxy)ethanol. Benzoic acid is a simple aromatic carboxylic acid, while 2-(1-butoxyethoxy)ethanol is an ether-alcohol. This compound is of interest due to its unique combination of functional groups, which can impart a variety of chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;2-(1-butoxyethoxy)ethanol can be achieved through a multi-step process. One common method involves the esterification of benzoic acid with 2-(1-butoxyethoxy)ethanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve selectivity .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;2-(1-butoxyethoxy)ethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromic acid (H₂CrO₄) or pyridinium chlorochromate (PCC) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of carboxylic acids to alcohols.
Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Benzoic acid;2-(1-butoxyethoxy)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug formulations and as a preservative.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of benzoic acid;2-(1-butoxyethoxy)ethanol involves its interaction with various molecular targets. The benzoic acid moiety can inhibit the growth of microorganisms by disrupting their cell membranes . The ether-alcohol component can interact with proteins and enzymes, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: An ester of benzoic acid and ethanol.
2-Butoxyethanol: An ether-alcohol similar to 2-(1-butoxyethoxy)ethanol.
Uniqueness
Benzoic acid;2-(1-butoxyethoxy)ethanol is unique due to its combination of aromatic, carboxylic acid, and ether-alcohol functional groups. This combination imparts a range of chemical reactivity and physical properties that are not found in simpler compounds like ethyl benzoate or 2-butoxyethanol .
Properties
CAS No. |
62254-57-3 |
|---|---|
Molecular Formula |
C15H24O5 |
Molecular Weight |
284.35 g/mol |
IUPAC Name |
benzoic acid;2-(1-butoxyethoxy)ethanol |
InChI |
InChI=1S/C8H18O3.C7H6O2/c1-3-4-6-10-8(2)11-7-5-9;8-7(9)6-4-2-1-3-5-6/h8-9H,3-7H2,1-2H3;1-5H,(H,8,9) |
InChI Key |
PXAOJENNVRWDAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(C)OCCO.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















